molecular formula C15H14O2 B1266697 1-(Biphenyl-4-yloxy)-2,3-epoxypropane CAS No. 4698-96-8

1-(Biphenyl-4-yloxy)-2,3-epoxypropane

Cat. No.: B1266697
CAS No.: 4698-96-8
M. Wt: 226.27 g/mol
InChI Key: GXANCFOKAWEPIS-UHFFFAOYSA-N
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Description

1-(Biphenyl-4-yloxy)-2,3-epoxypropane is an organic compound that features a biphenyl group linked to an epoxypropane moiety through an ether linkage

Scientific Research Applications

1-(Biphenyl-4-yloxy)-2,3-epoxypropane has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for bioactive molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and protein interactions due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

1-(Biphenyl-4-yloxy)-2,3-epoxypropane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and these enzymes often involves the formation of covalent bonds, leading to enzyme inhibition or activation .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter gene expression by binding to transcription factors and modifying their activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain kinases by binding to their active sites. This binding can result in conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with DNA and RNA polymerases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, this compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to a significant increase in toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then undergo further transformations, including conjugation with glucuronic acid or sulfate, facilitating their excretion from the body. The interaction of this compound with these metabolic pathways can affect metabolic flux and alter metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for determining the compound’s biological activity and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane typically involves the following steps:

    Preparation of 4-hydroxybiphenyl: This can be achieved through the Suzuki-Miyaura cross-coupling reaction between phenylboronic acid and 4-bromophenol in the presence of a palladium catalyst.

    Formation of 4-(biphenyl-4-yloxy)propan-1-ol: The 4-hydroxybiphenyl is then reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 4-(biphenyl-4-yloxy)propan-1-ol.

    Epoxidation: The final step involves the epoxidation of 4-(biphenyl-4-yloxy)propan-1-ol using a peracid such as m-chloroperbenzoic acid (m-CPBA) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Biphenyl-4-yloxy)-2,3-epoxypropane can undergo various chemical reactions, including:

    Nucleophilic substitution: The epoxy group is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The biphenyl moiety can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The epoxy group can be reduced to form diols.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic substitution: Products include various substituted propanols depending on the nucleophile used.

    Oxidation: Products include biphenyl quinones or other oxidized biphenyl derivatives.

    Reduction: Products include diols derived from the reduction of the epoxy group.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dihydroxybiphenyl: A precursor in the synthesis of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane.

    4-(Biphenyl-4-yloxy)propan-1-ol: An intermediate in the synthesis of the target compound.

    Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.

Uniqueness

This compound is unique due to the presence of both an epoxy group and a biphenyl moiety. This combination imparts distinct reactivity and binding properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[(4-phenylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)16-10-15-11-17-15/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXANCFOKAWEPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963711
Record name 2-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}oxirane
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4698-96-8
Record name 2-[([1,1′-Biphenyl]-4-yloxy)methyl]oxirane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Biphenyl-4-yloxy)-2,3-epoxypropane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}oxirane
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Record name 1-(biphenyl-4-yloxy)-2,3-epoxypropane
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Record name 1-(BIPHENYL-4-YLOXY)-2,3-EPOXYPROPANE
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Synthesis routes and methods I

Procedure details

A suspension of 10 g of 4-hydroxybiphenyl and 10 g of pulverised potassium carbonate in 75 ml of epichlorohydrin is stirred under reflux from 4 hours. The reaction mixture is concentrated by evaporation, water is added to the residue and the mixture is extracted with ethyl acetate. The organic phase is dried over sodium sulphate and concentrated by evaporation. The residue is recrystallised from isopropanol, yielding 4-(2,3-epoxypropoxy)-biphenyl having a melting point of 86°-88°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A procedure similar to that described in preparation 46 was repeated, except that 4.00 g of 4-phenylphenol, 3.97 g of epibromohydrin, 1.27 g of sodium hydride (as a 55% by weight dispersion in mineral oil) and 80 ml of anhydrous dimethylformamide were used, to give 4.43 g of the title compound, melting at 80.2° to 82.9° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step Two
Quantity
1.27 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

4.7 g of p-phenylphenol, 15.1 g of epibromohydrin, 13.6 g of potassium carbonate and 33.3 g of 2-butanone were introduced into a three-necked flask with reflux condenser and stirrer at 30° C. The mixture was heated to 70° C. and stirred for 16 hours. After filtration, the filtrate was freed from low-boiling components in a rotary evaporator. After addition of 2×30 ml of 2-butanone and redistillation, p-phenylphenol glycidyl ether was obtained as a crystalline solid having a melting range of 96-98° C. 1H-NMR (CDCl3, 400 MHz): 2.78 (dd, 1H), 2.90 (t, 1H), 3.36 (m, 1H), 4.02 (dd, 1H), 4.24 (dd, 1H), 7.00 (AA′BB′ system, 2H), 7.30 (t, 1H), 7.40 (t, 1H), 7.55 (m, 4H).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
solvent
Reaction Step One

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